1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride
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Overview
Description
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a synthetic compound with a unique structure that combines an imidazole ring with a cyclobutane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Cyclobutane Ring Formation: The cyclobutane ring is often formed via a [2+2] cycloaddition reaction, which can be catalyzed by light or heat.
Coupling of the Rings: The imidazole and cyclobutane rings are then coupled through a nucleophilic substitution reaction, where the amine group of the imidazole attacks a suitable electrophile on the cyclobutane ring.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the cycloaddition step and large-scale crystallization techniques for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
Oxidation: Imidazole N-oxides, cyclobutanone derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Alkylated imidazole derivatives, substituted cyclobutane derivatives.
Scientific Research Applications
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites on proteins, thereby modulating their activity . The cyclobutane ring may provide structural rigidity, influencing the overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclopropan-1-amine: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclopentan-1-amine: Contains a cyclopentane ring, offering different steric and electronic properties.
Uniqueness
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride is unique due to the combination of the imidazole and cyclobutane rings, which provides a distinct set of chemical and biological properties. The rigidity of the cyclobutane ring can influence the compound’s binding interactions and stability, making it a valuable scaffold in drug design and material science .
Properties
CAS No. |
2649061-77-6 |
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Molecular Formula |
C8H17Cl2N3 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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